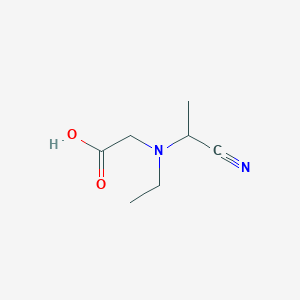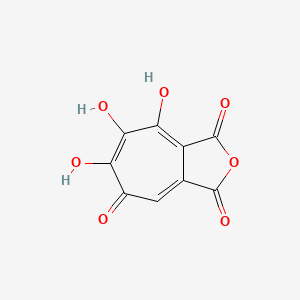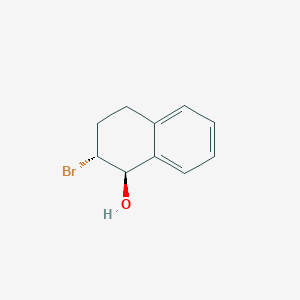
TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL: is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of tetrahydronaphthol, featuring a bromine atom and a hydroxyl group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as water or methanol, under reflux conditions. The bromination proceeds via the formation of a bromonium ion intermediate, which is then attacked by a nucleophile (e.g., water) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,2,3,4-tetrahydronaphthalen-1-ol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation.
Major Products:
Substitution: Corresponding substituted tetrahydronaphthols.
Oxidation: 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-Tetrahydronaphthalen-1-ol.
Scientific Research Applications
Chemistry: TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications .
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL depends on its specific application. In chemical reactions, the bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
- 2-Bromo-1,3,4-thiadiazole
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Comparison: Compared to similar compounds, TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL is unique due to its specific ring structure and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit different biological activities. For example, while 2-Bromo-1,3,4-thiadiazole is used in different synthetic applications, this compound’s tetrahydronaphthalene ring system provides a different scaffold for drug design .
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 |
InChI Key |
OTLLBSSGPSQQJY-NXEZZACHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1Br)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



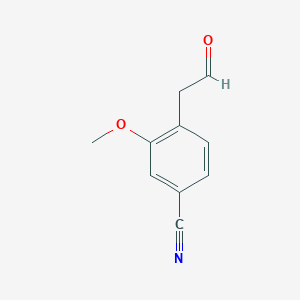
![Methyl 5-[(oxan-4-yl)amino]pyrazine-2-carboxylate](/img/structure/B8576111.png)
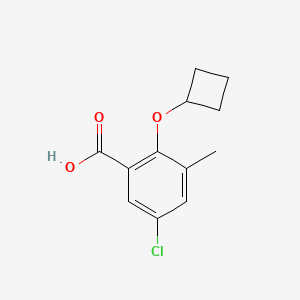

![N-[1-(4-bromophenyl)cyclopropyl]propanamide](/img/structure/B8576123.png)



